Welcome to the BenchChem Online Store!
molecular formula C11H14N2O2 B8466990 (6-Methylpyridin-2-yl)morpholin-4-ylmethanone

(6-Methylpyridin-2-yl)morpholin-4-ylmethanone

Cat. No. B8466990
M. Wt: 206.24 g/mol
InChI Key: PWIKWRSVKORZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07834002B2

Procedure details

6-Methylpicolinic acid (1.37 g) and morpholine (870 mg) was dissolved in 30 mL of DMF, and thereto 1.6 g of HOBt was added under stirring at ice temperature. After the mixture was stirred at same temperature for 15 minutes, additionally 2.3 g of WSC was added, and the solution was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and water was added to the residue, and then the resulting mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and then the solvent was removed. The resulting residue was purified by chromatography on silica gel (methylene chloride-methanol-triethylamine=900:30:1) to give 1.71 g of (6-methylpyridin-2-yl)morpholin-4-ylmethanone as a colorless oil.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
2.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][CH:3]=1.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C>CN(C=O)C>[CH3:1][C:2]1[N:7]=[C:6]([C:8]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[O:10])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C(=O)O
Name
Quantity
870 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring at ice temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture was stirred at same temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography on silica gel (methylene chloride-methanol-triethylamine=900:30:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)C(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.